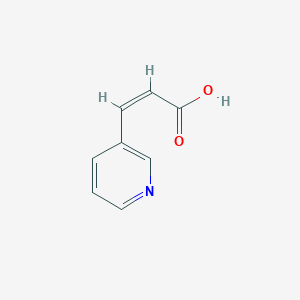

(Z)-3-(Pyridin-3-yl)acrylic acid

Descripción

Propiedades

Número CAS |

155170-47-1 |

|---|---|

Fórmula molecular |

C8H7NO2 |

Peso molecular |

149.15 g/mol |

Nombre IUPAC |

(Z)-3-pyridin-3-ylprop-2-enoic acid |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |

Clave InChI |

VUVORVXMOLQFMO-ARJAWSKDSA-N |

SMILES |

C1=CC(=CN=C1)C=CC(=O)O |

SMILES isomérico |

C1=CC(=CN=C1)/C=C\C(=O)O |

SMILES canónico |

C1=CC(=CN=C1)C=CC(=O)O |

Sinónimos |

2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Approaches for Z 3 Pyridin 3 Yl Acrylic Acid

Established Synthetic Pathways for Pyridylacrylic Acids

The synthesis of pyridylacrylic acids, a class of compounds that includes the target molecule, relies on several well-established methodologies. These methods form the foundation for further refinement and adaptation for specific stereochemical requirements.

Knoevenagel Condensation and its Derivatives

The Knoevenagel condensation is a cornerstone in the synthesis of pyridylacrylic acids. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org For the synthesis of 3-(pyridin-3-yl)acrylic acid, the typical precursors are 3-pyridinecarbaldehyde and malonic acid. The reaction is generally catalyzed by a weak base, like a primary or secondary amine, and often uses pyridine (B92270) as a solvent. wikipedia.orgorganic-chemistry.org The Doebner modification of this reaction utilizes pyridine as the solvent and involves a decarboxylation step when a carboxylic acid is one of the electron-withdrawing groups on the active methylene component. wikipedia.orgorganic-chemistry.org

The products of the Knoevenagel condensation are typically the more stable E-alkenes. bas.bg However, under certain conditions, a mixture of E and Z isomers can be formed, with the potential for equilibration to favor the more stable Z-isomer in specific cases. wikipedia.org

The efficiency and yield of the Knoevenagel condensation are highly dependent on the reaction conditions and the catalyst system employed. Research has focused on optimizing these parameters to enhance reaction rates and product purity. Key factors that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature.

Common catalysts include piperidine (B6355638) and pyridine, often used in combination. researchgate.net The ratio of these catalysts can significantly influence the reaction kinetics. Alternative catalysts and conditions have been explored to create more environmentally friendly protocols, such as using L-proline in an ethanol (B145695) solution or even performing the reaction under catalyst-free conditions in a water-ethanol mixture. bas.bgresearchgate.net Temperature control is also crucial, with many procedures specifying reflux temperatures to ensure efficient dehydration.

The following table summarizes various optimized conditions for the Knoevenagel condensation leading to acrylic acid derivatives.

| Aldehyde | Active Methylene Compound | Catalyst(s) | Solvent | Temperature | Yield | Reference |

| 3-Pyridinecarbaldehyde | Malonic Acid | Pyridine, Piperidine | Ethanol/Water | Reflux (~80°C) | 85-95% | |

| Furfural | Malonic Acid | Pyridine, Piperidine | Pyridine | 95°C | 92.8% | researchgate.net |

| Benzaldehyde | Malononitrile | None | Water/Ethanol | Room Temp. | High | bas.bg |

| Various Aromatic Aldehydes | Malononitrile | L-proline | 80% Ethanol | Not specified | Mid-good | researchgate.net |

The primary precursor for the synthesis of 3-(pyridin-3-yl)acrylic acid via the Knoevenagel condensation is 3-pyridinecarbaldehyde. This aldehyde can be synthesized through various methods, including the hydrogenation of 3-cyanopyridine (B1664610) using a palladium/carbon catalyst. chemicalbook.com Another approach involves the oxidation of 3-methylpyridine (B133936) in acetic acid with oxygen and nitric acid. chemicalbook.com

The versatility of the Knoevenagel condensation allows for the use of various analogues of 3-pyridinecarbaldehyde to produce a diverse range of substituted pyridylacrylic acids. The electronic properties of substituents on the pyridine ring can influence the reactivity of the aldehyde and the properties of the resulting acrylic acid. For instance, electron-withdrawing groups on the aromatic ring of an aldehyde generally increase the yield of the Knoevenagel condensation. researchgate.net

Advanced Rh(III)-Catalyzed Decarboxylative Coupling Strategies

A more modern approach for the synthesis of substituted pyridines involves rhodium(III)-catalyzed decarboxylative coupling. In this method, α,β-unsaturated carboxylic acids can couple with α,β-unsaturated O-pivaloyl oximes to form substituted pyridines. nih.govnih.gov The carboxylic acid acts as a "traceless" activating group, meaning it is removed during the reaction via decarboxylation. nih.govnih.gov This strategy offers high regioselectivity, allowing for the synthesis of 5-substituted pyridines. nih.govnih.gov While this method directly produces a pyridine ring rather than a pyridylacrylic acid, the principles of C-H activation and decarboxylative coupling represent an advanced strategy in the synthesis of pyridine-containing scaffolds.

Other Emerging Synthetic Routes for Pyridylacrylic Acid Scaffolds

Beyond the Knoevenagel condensation, other synthetic methods are emerging for the construction of alkene scaffolds, which could be adapted for pyridylacrylic acids. These often focus on achieving higher stereoselectivity. Silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes has been shown to produce Z-alkenes with high diastereoselectivity. nih.govacs.org This approach involves the formation of a new carbon-carbon sigma bond, offering a convergent and efficient route to complex alkenes. nih.gov Another strategy is the electrochemical palladium-catalyzed hydrogenation of alkynes, which demonstrates excellent chemo- and stereoselectivity for Z-alkenes. rsc.org These methods, while not yet widely reported for the specific synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid, represent promising future directions for accessing the less stable Z-isomer.

Targeted Synthesis of (Z)-3-(Pyridin-3-yl)acrylic Acid

The synthesis of the (Z)-isomer of 3-(pyridin-3-yl)acrylic acid presents a significant challenge due to the thermodynamic preference for the (E)-isomer. Standard methods like the Knoevenagel condensation typically yield the trans-product. bas.bg Therefore, achieving a targeted synthesis of the Z-isomer requires specialized stereoselective techniques.

Several strategies for the stereoselective synthesis of Z-alkenes have been developed, which could potentially be applied to the synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid. These include:

Alkyne Semi-reduction: The partial reduction of an alkyne precursor, such as 3-(pyridin-3-yl)propiolic acid, using specific catalysts like Lindlar's catalyst, can yield the corresponding Z-alkene.

Modified Wittig Reactions: Certain modifications of the Wittig reaction are known to favor the formation of Z-alkenes.

Z-selective Olefin Metathesis: This catalytic reaction can be a powerful tool for the formation of Z-olefins. researchgate.net

Silver-Catalyzed Hydroalkylation: As mentioned earlier, this method has shown great promise for the diastereopure synthesis of Z-alkenes from terminal alkynes. acs.org

Electrochemical Pd-catalyzed Alkyne Reduction: This green and efficient method provides high stereoselectivity for Z-alkenes. rsc.org

The application of these advanced, stereoselective methods to the synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid could provide a direct and efficient route to this specific isomer, overcoming the limitations of more traditional condensation reactions.

Stereoselective Synthetic Techniques for Z-Isomer Preference

The synthesis of 3-(pyridin-3-yl)acrylic acid commonly proceeds via the Knoevenagel condensation between 3-pyridinecarboxaldehyde (B140518) and malonic acid. This reaction, typically conducted under basic conditions, thermodynamically favors the formation of the more stable (E)-isomer. Achieving a preference for the (Z)-isomer necessitates alternative kinetic or photochemical approaches.

One potential strategy for obtaining the (Z)-isomer is through the photochemical isomerization of the readily available (E)-isomer. oit.edu This process involves irradiating a solution of the (E)-isomer with ultraviolet light, which can lead to a photostationary state containing a mixture of both (E) and (Z)-isomers. oit.edu The efficiency of this isomerization can be influenced by the choice of solvent and the wavelength of light used. Subsequent separation would then be required to isolate the desired (Z)-isomer.

Another approach involves stereoselective olefination reactions that are kinetically controlled to favor the Z-alkene product. While not specifically documented for 3-(pyridin-3-yl)acrylic acid, variations of the Wittig reaction or Horner-Wadsworth-Emmons reaction using modified phosphonium (B103445) ylides or phosphonate (B1237965) esters, respectively, can be tuned to provide a higher proportion of the Z-isomer for α,β-unsaturated acids. The choice of base, solvent, and temperature are critical parameters in controlling the stereochemical outcome of these reactions.

Chromatographic and Spectroscopic Methods for Isomer Separation and Confirmation

Given that synthetic methods often yield a mixture of (E) and (Z)-isomers, effective separation and unambiguous characterization are crucial.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers. nih.gov For compounds like 3-(pyridin-3-yl)acrylic acid, a reverse-phase HPLC method would be a suitable starting point. nih.gov The separation relies on the subtle differences in polarity and shape between the two isomers, which affect their interaction with the stationary phase. Optimization of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is key to achieving baseline separation. nih.gov

Table 1: Representative HPLC Parameters for E/Z Isomer Separation of Acrylic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table presents typical starting conditions for method development, based on the separation of similar aromatic acrylic acids. The optimal conditions for (Z)-3-(pyridin-3-yl)acrylic acid may vary.

Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of alkenes. The key diagnostic feature for distinguishing between (E) and (Z)-isomers of 3-(pyridin-3-yl)acrylic acid is the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum. The (E)-isomer is expected to show a larger coupling constant (typically 12-18 Hz) compared to the (Z)-isomer (typically 7-12 Hz) due to the trans and cis relationship of the protons, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive confirmation of the stereochemistry. For the (Z)-isomer, a cross-peak should be observed between the vinylic protons and the adjacent protons on the pyridine ring, indicating their spatial proximity. In contrast, for the (E)-isomer, such a correlation would be absent or significantly weaker.

Derivatization Strategies and Analogue Synthesis

The carboxylic acid functionality of (Z)-3-(pyridin-3-yl)acrylic acid serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a diverse range of analogues with potentially interesting chemical and biological properties.

Esterification Reactions and Ester Derivatives

Esterification of the carboxylic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. google.com However, given the potential for acid-catalyzed isomerization of the Z-double bond, milder methods may be preferable.

Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under neutral conditions, thus preserving the stereochemistry of the double bond.

Table 2: Common Esterification Reagents for Acrylic Acids

| Reagent | Conditions | Typical Yield (%) |

|---|---|---|

| SOCl₂ then ROH | Room temperature to reflux | 70-90 |

| DCC, DMAP, ROH | Room temperature | 80-95 |

Yields are representative for the esterification of various acrylic acids and may vary for (Z)-3-(pyridin-3-yl)acrylic acid.

Amidation and Related Amine Functionalization

The synthesis of amides from (Z)-3-(pyridin-3-yl)acrylic acid can be accomplished by reacting the carboxylic acid with a primary or secondary amine. google.com Similar to esterification, the use of coupling agents is the preferred method to avoid harsh conditions that could lead to isomerization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. whiterose.ac.uk The resulting acyl chloride can then be reacted with an amine, typically in the presence of a non-nucleophilic base like triethylamine, to afford the desired amide. whiterose.ac.uk Care must be taken during the formation and reaction of the acyl chloride to maintain the Z-geometry.

Heterocyclic Ring Incorporations and Modifications (e.g., Oxazolidinones, Pyrazoles)

The α,β-unsaturated carbonyl moiety of (Z)-3-(pyridin-3-yl)acrylic acid and its derivatives can serve as a precursor for the synthesis of various heterocyclic systems.

Oxazolidinones: While not a direct cyclization of the acrylic acid itself, the pyridine-3-yl group can be incorporated into oxazolidinone structures, which are a class of compounds with significant antibacterial activity. nih.govnih.gov The synthesis typically involves a multi-step sequence starting from a suitably substituted pyridine precursor to construct the oxazolidinone ring. nih.gov The acrylic acid moiety could potentially be introduced before or after the formation of the oxazolidinone core.

Pyrazoles: The α,β-unsaturated system in derivatives of (Z)-3-(pyridin-3-yl)acrylic acid can react with hydrazine (B178648) derivatives to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov For example, the corresponding α,β-unsaturated ketone or ester derived from the parent acid could undergo a condensation reaction with hydrazine or a substituted hydrazine to yield the pyrazole (B372694) ring. nih.govmdpi.com The reaction conditions can influence the regioselectivity of the cyclization.

Molecular Reactivity and Mechanistic Investigations of Z 3 Pyridin 3 Yl Acrylic Acid

Acid-Base Equilibria and Proton Transfer Dynamics

The presence of both a carboxylic acid group (an acidic proton donor) and a pyridine (B92270) nitrogen (a basic proton acceptor) within the same molecule establishes a foundation for complex acid-base equilibria. The proximity of these groups in the (Z)-isomer allows for potential intramolecular interactions that can significantly influence its properties compared to the more common (E)-isomer.

Intramolecular Hydrogen Bonding Effects in Related Structures

In related pyridinyl-acrylic acid structures, intramolecular and intermolecular hydrogen bonds play a critical role in defining their solid-state architecture and reactivity. For the analogous (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds are observed, linking molecules into chains in the crystalline state. nih.gov This type of interaction, where the carboxylic acid proton interacts with the pyridine nitrogen, is a key feature.

In systems with intramolecular hydrogen bonds, the molecular environment can modulate the bond's strength. Studies on compounds like salicylic (B10762653) acid show that the intramolecular hydrogen bond is enhanced when the molecule transitions from a cyclic dimer to a monomer and as the strength of external intermolecular hydrogen bonds increases. fu-berlin.de This principle suggests that the (Z)-configuration of 3-(pyridin-3-yl)acrylic acid could facilitate a strong intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, forming a pseudo-cyclic structure. This interaction would, in turn, affect the acidity of the carboxylic proton and the basicity of the pyridine nitrogen. In anions of related compounds, such as 2,6-dihydroxybenzoic acid, deprotonation leads to the strengthening and equivalency of the intramolecular hydrogen bonds. fu-berlin.de

The table below summarizes key hydrogen bonding characteristics for 3-(pyridin-3-yl)acrylic acid based on computational data.

| Property Name | Property Value | Reference |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Structures

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. This phenomenon is often observed in molecules containing both a proton-donating and a proton-accepting group linked by a hydrogen bond.

While direct studies on (Z)-3-(pyridin-3-yl)acrylic acid are limited, research on analogous structures provides significant insight. For instance, 2-benzamido-3-(pyridin-2-yl)acrylic acid has been shown to undergo ESIPT through a seven-membered ring system. documentsdelivered.com Similarly, studies on 3-hydroxypyridine (B118123) derivatives reveal that proton transfer can occur in a stepwise manner, sometimes mediated by solvent molecules like water. nih.gov The fluorescence properties of these molecules are often characterized by multiple emission bands, corresponding to the original and tautomeric forms. nih.gov The structural arrangement of (Z)-3-(pyridin-3-yl)acrylic acid, with its proximate acid and pyridine functionalities, makes it a potential candidate for ESIPT, which could lead to unique photophysical properties.

C-C Bond Forming Reactions and Organic Transformations

The acrylic acid moiety in (Z)-3-(pyridin-3-yl)acrylic acid is a versatile functional group for various organic transformations, particularly those involving the formation of new carbon-carbon bonds.

Michael Addition Reactions

The unsaturated carbonyl system in acrylic acids makes them excellent Michael acceptors. nih.goviucr.org This reactivity allows for the conjugate addition of nucleophiles to the β-carbon of the double bond. In the context of pyridinyl-containing olefins, the reaction can be influenced by the pyridine ring. For example, studies on the reaction of 1,2-di-(2-pyridyl)ethylene with organolithium reagents have shown that the dipyridyl structure helps stabilize the intermediate carbanion, facilitating the Michael addition. nsf.gov This suggests that the pyridine ring in (Z)-3-(pyridin-3-yl)acrylic acid could play a role in modulating the reactivity of the α,β-unsaturated system towards nucleophiles. The general scheme for a Michael addition involves the attack of a nucleophile, followed by protonation to yield the addition product. This reaction is a powerful tool for extending the carbon skeleton. Studies on the Michael addition of glycerol (B35011) to acrylic compounds further demonstrate the broad applicability of this reaction type. rsc.org

Cross-Coupling Methodologies (e.g., Heck, Sonogashira Analogues)

Cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. The pyridine and acrylic acid components of the title compound offer handles for such transformations. The pyridine ring itself can be synthesized or functionalized using cross-coupling methods. For instance, substituted pyridines can be prepared via palladium-catalyzed decarboxylative cross-coupling reactions of picolinic acids with aryl halides. rsc.org

Furthermore, the vinyl group in the acrylic acid portion can participate in cross-coupling. While a vinyl halide or triflate is a more common coupling partner, the potential for derivatization exists. Research on the Suzuki cross-coupling of vinyl triflates with arylboronic esters has shown that even pyridine-containing triflates can be used, albeit sometimes with lower efficiency than other aromatic systems. nih.gov The development of specialized phosphinoimidazo[1,5-a]pyridine ligands has been shown to be effective in palladium-catalyzed Suzuki–Miyaura reactions, highlighting the continuous innovation in coupling reactions involving pyridine scaffolds. rsc.org These methodologies provide a framework for how (Z)-3-(pyridin-3-yl)acrylic acid or its derivatives could be used as building blocks in the synthesis of more complex molecules.

Cyclization Reactions Leading to Fused Heterocycles

The combination of a pyridine ring and a reactive acrylic acid side chain makes (Z)-3-(pyridin-3-yl)acrylic acid a promising precursor for the synthesis of fused heterocyclic systems. The strategic placement of functional groups can enable intramolecular cyclization reactions to build new rings onto the pyridine core.

Coordination Chemistry and Ligand Properties

(Z)-3-(Pyridin-3-yl)acrylic acid, often referred to as 3-HPYA in literature, is a highly valuable ligand for constructing complex coordination compounds. rsc.orgnih.gov Its capacity for versatile coordination modes and possession of multiple, distinct coordination sites allow for the formation of higher-dimensional structures. rsc.org

(Z)-3-(Pyridin-3-yl)acrylic acid exhibits a notable ability to coordinate with both d-block (transition) and f-block (lanthanide) metals, often simultaneously, to form heterometallic structures. rsc.orgrsc.org Research has demonstrated its successful use in the synthesis of novel copper(I)-lanthanide(III) heterometallic coordination compounds. rsc.orgrsc.org

The interaction is guided by the Hard and Soft Acids and Bases (HSAB) principle. The carboxylate oxygen atoms are considered "hard" bases and show a preference for coordinating with hard acids like the oxophilic lanthanide (Ln) ions. rsc.org In contrast, the pyridyl nitrogen atom acts as a "softer" base, preferentially ligating to softer transition metal ions such as Cu(I). rsc.org This selective coordination is fundamental to the assembly of ordered, multi-metal frameworks. rsc.org Hydrothermal reactions involving 3-HPYA, lanthanide oxides, and copper halides have yielded a variety of these 3d-4f heterometallic compounds. rsc.orgrsc.org

Table 1: Examples of Heterometallic Frameworks with 3-(Pyridin-3-yl)acrylic Acid

| Metal Ions | Framework Type | Resulting Structure | Reference |

|---|---|---|---|

| Dy(III), Cu(I) | Copper(I)-lanthanide(III) | 1D zigzag Dy-organic chains linked by [Cu₆Cl₆] ladder-like clusters, forming a 2D topology. | rsc.org |

The bifunctional nature of 3-(pyridin-3-yl)acrylic acid makes it an excellent building block for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgfigshare.com The ligand's geometry, featuring an approximate 120° angle between its coordination sites, provides the flexibility needed to accommodate the varied coordination preferences of different metal ions, leading to diverse and intricate architectures. rsc.org

Researchers have successfully employed 3-HPYA to construct frameworks of varying dimensionality. For instance, its reaction with dysprosium and copper(I) chloride under hydrothermal conditions results in compounds built from 1D zigzag Dy-organic chains and [Cu₆Cl₆] ladder-like clusters, which together form a 2D binodal (5, 6)-connected topological network. rsc.org By altering reaction conditions such as anions, pH, and temperature, different structures can be obtained, including complex 3D coordination frameworks. rsc.orgrsc.org One such 3D framework features a novel 5-nodal (3, 3, 4, 4, 8)-connected topology. rsc.org These structures are typically characterized using methods like single-crystal and powder X-ray diffraction. rsc.org

The distinct electronic properties of the two primary coordinating groups in (Z)-3-(pyridin-3-yl)acrylic acid are the source of its bifunctional behavior. rsc.org This behavior is best understood through the lens of HSAB theory. rsc.org

Hard Site: The carboxylate group (-COOH) contains oxygen atoms, which are hard Lewis bases. quora.com These sites have a strong affinity for hard Lewis acids, such as the highly charged, non-polarizable lanthanide(III) ions. rsc.org

Soft Site: The nitrogen atom of the pyridine ring is a borderline or softer Lewis base. rsc.orgquora.com It preferentially coordinates with softer Lewis acids, a category that includes transition metals like copper(I). rsc.org

This hard/soft differentiation within a single ligand allows for a programmed assembly process. When 3-HPYA is introduced into a solution containing both lanthanide and transition metal ions, the hard-hard and soft-soft interactions guide the formation of heterometallic frameworks where the ligand bridges between the different types of metal centers. rsc.org This strategic use of bifunctional ligands is a key strategy for the rational design and synthesis of complex, multi-component MOFs. rsc.org

Photoinduced Reaction Mechanisms and Catalytic Processes

While molecules containing both pyridine and acrylic acid moieties are expected to be photo-active, detailed studies on the specific photoinduced reaction mechanisms and catalytic applications of (Z)-3-(pyridin-3-yl)acrylic acid are not widely documented in the reviewed literature.

However, related compounds offer insights into potential reactivity. For example, trans-3-(4-pyridyl)acrylic acid, an isomer of the title compound, is known to undergo a photo-induced [2π+2π] cycloaddition reaction. nih.gov This process involves the dimerization of the acrylic acid's carbon-carbon double bond upon exposure to UV light, leading to cross-linking and the formation of a cyclobutane (B1203170) ring. nih.gov It is plausible that (Z)-3-(pyridin-3-yl)acrylic acid could undergo similar photo-dimerization or photo-isomerization (Z to E) reactions, which are common for cinnamic and acrylic acid derivatives.

Furthermore, the π-conjugated system of pyridyl-based ligands can participate in electron transfer processes. In some coordination polymers, these ligands have been shown to engage in donor-acceptor interactions, for instance, with adsorbed iodine molecules, suggesting a capacity for charge transfer that could be relevant in photocatalysis. mdpi.com Metal complexes incorporating redox-active pyridine-containing ligands have also been explored for their ability to facilitate catalytic reductions, where the ligand itself participates in the electron transfer process. nih.gov These examples highlight potential avenues for the application of (Z)-3-(pyridin-3-yl)acrylic acid in photochemistry and catalysis, though specific research remains to be conducted.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (Z)-3-(pyridin-3-yl)acrylic acid. Both ¹H and ¹³C NMR provide critical data for confirming the molecular framework and, importantly, for assigning the Z stereochemistry of the alkene double bond.

Nuclear Overhauser Effect (NOE) Spectroscopy: To definitively confirm the Z configuration, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. In a NOESY experiment for (Z)-3-(pyridin-3-yl)acrylic acid, a spatial correlation would be observed between the vinylic proton and the adjacent protons on the pyridine (B92270) ring, an interaction that is absent in the (E)-isomer.

Table 1: Representative NMR Data for Pyridylacrylic Acid Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 12.0-12.6 | broad singlet | - | COOH |

| ¹H | 8.6-8.8 | doublet | ~1.8 | Pyridyl H |

| ¹H | 8.1-8.2 | doublet | ~1.7 | Pyridyl H |

| ¹H | 7.4-7.7 | multiplet | - | Pyridyl H |

| ¹H | 6.7-7.6 | doublet | ~16 (for E-isomer) | Vinylic CH |

| ¹³C | 167-172 | - | - | C=O |

| ¹³C | 122-142 | - | - | Vinylic & Pyridyl C |

Note: The data presented is a general representation for pyridylacrylic acid derivatives and may vary for the specific (Z)-isomer. Specific J-coupling for the Z-isomer would be smaller for the vinylic protons. chemicalbook.comrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (Z)-3-(pyridin-3-yl)acrylic acid would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1650-1400 cm⁻¹ region. mdpi.comicm.edu.plresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being a non-polar or weakly polar bond, often gives a strong signal in the Raman spectrum, which can be particularly useful for studying the conjugated system. The symmetric breathing vibrations of the pyridine ring are also typically Raman active and can be found in the fingerprint region. icm.edu.plasianpubs.org

Table 2: Key Vibrational Frequencies for (Z)-3-(Pyridin-3-yl)acrylic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-H stretch (Aromatic/Vinylic) | 3000-3100 | IR, Raman |

| C=O stretch (Carboxylic Acid) | ~1700 | IR |

| C=C stretch (Alkene) | ~1640 | IR, Raman |

| C=C, C=N stretch (Pyridine Ring) | 1400-1600 | IR, Raman |

| Pyridine Ring Breathing | ~1030 | Raman |

Note: These are approximate values and can be influenced by factors such as intermolecular hydrogen bonding. mdpi.comicm.edu.plasianpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For (Z)-3-(pyridin-3-yl)acrylic acid, with a molecular formula of C₈H₇NO₂, the expected monoisotopic mass is approximately 149.0477 g/mol . nih.govbldpharm.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. rsc.org In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). For this specific compound, cleavage of the bond between the acrylic acid moiety and the pyridine ring could also occur, leading to fragment ions corresponding to the pyridyl cation or the acrylic acid cation. The fragmentation pattern can also be influenced by the stereochemistry of the double bond, although this is not always a primary determinant. rsc.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For (Z)-3-(pyridin-3-yl)acrylic acid, a crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the Z configuration of the double bond.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Phenomena

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of (Z)-3-(pyridin-3-yl)acrylic acid is expected to show absorption bands corresponding to π → π* and n → π* transitions. uzh.chtanta.edu.egelte.hu

The conjugated system, which includes the pyridine ring and the acrylic acid moiety, gives rise to strong π → π* transitions, typically at shorter wavelengths (in the UV region). uzh.chtanta.edu.eg The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylic acid group also means that n → π* transitions are possible. These transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are generally weaker and occur at longer wavelengths compared to π → π* transitions. uzh.chelte.hu The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.eg The specific λmax values would be characteristic of the electronic structure of the (Z)-isomer.

Research Applications and Advanced Functional Material Development

A Keystone in Complex Molecule Synthesis

The chemical reactivity of (Z)-3-(Pyridin-3-yl)acrylic acid makes it a valuable intermediate in the construction of a diverse array of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic pyridine (B92270) nitrogen and an electrophilic acrylic acid moiety, allows for a wide range of chemical transformations.

Forging Bioactive Heterocycles

(Z)-3-(Pyridin-3-yl)acrylic acid serves as a crucial precursor in the synthesis of various bioactive heterocyclic compounds, which are core structures in many pharmaceuticals.

Aminomethyl Benzimidazoles: This class of compounds is of significant interest due to their potential as anticancer agents, specifically as tyrosine kinase inhibitors. chemrevlett.com The synthesis of 2-(aminomethyl)benzimidazole derivatives can be achieved through multi-step reaction sequences where acrylic acid derivatives are key starting materials. researchgate.netasianpubs.orgepa.gov These methods often involve the condensation of o-phenylenediamines with amino acids or their derivatives, a process where the acrylic acid backbone can be incorporated to build the final benzimidazole (B57391) structure. researchgate.netasianpubs.orgepa.gov The resulting aminomethyl benzimidazoles have shown promising cytotoxic activity against various cancer cell lines. chemrevlett.com

Aminopyridines: Aminopyridine derivatives are another important class of heterocycles with diverse biological activities. The synthesis of 4-aminopyridines can be accomplished through a process involving the reaction of 4-cyanopyridine (B195900) with acrylic acid to form a pyridine betaine (B1666868) intermediate. google.com This intermediate is then further reacted to yield the desired 4-aminopyridine (B3432731) derivative. google.com Additionally, multicomponent reactions provide an efficient route to substituted 2-aminopyridines using various starting materials, highlighting the versatility of synthetic strategies to access this class of compounds. nih.gov The reaction of 2-aminopyridines with alkyl acrylates has also been explored for the synthesis of related heterocyclic systems. acs.org

A Building Block for Advanced Pharmaceutical Intermediates

The structural framework of (Z)-3-(Pyridin-3-yl)acrylic acid is readily incorporated into more complex molecules that serve as intermediates in the synthesis of pharmaceuticals. Its derivatives are considered valuable in medicinal chemistry for creating compounds with potential therapeutic applications. chembk.com The pyridine and acrylic acid components can be modified to fine-tune the pharmacological properties of the resulting molecules. The synthesis of various pyridine-containing compounds highlights the importance of such building blocks in drug discovery and development.

Probing Enzyme Interactions and Designing Modulators

The ability of (Z)-3-(Pyridin-3-yl)acrylic acid and its derivatives to interact with enzymes has made it a subject of investigation for the design of enzyme modulators.

Investigating Interactions with Specific Enzyme Families

Research has explored the interactions of compounds structurally related to (Z)-3-(Pyridin-3-yl)acrylic acid with specific enzyme families, revealing potential inhibitory activities.

Gelatinase B (MMP-9): Gelatinase B, a matrix metalloproteinase (MMP-9), is involved in the breakdown of the extracellular matrix and plays a role in physiological and pathological processes, including myelin formation. nih.gov While direct studies on (Z)-3-(Pyridin-3-yl)acrylic acid are not detailed, the investigation of MMP inhibitors is an active area of research where similar structural motifs could be explored.

Enoyl Acyl Carrier Protein Reductase (FabI): Enoyl-acyl carrier protein reductase (ENR or FabI) is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS) pathway, making it an attractive target for the development of new antibacterial agents. wikipedia.org The inhibition of ENR disrupts fatty acid synthesis, which is essential for bacterial survival. researchgate.net Various compounds have been identified as inhibitors of this enzyme, and the structural features of (Z)-3-(Pyridin-3-yl)acrylic acid could be relevant in the design of novel ENR inhibitors. wikipedia.org

Unraveling Structure-Activity Relationships in Enzyme Binding

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. Structure-activity relationship (SAR) studies on derivatives of (Z)-3-(Pyridin-3-yl)acrylic acid and related compounds have provided insights into the key molecular features required for effective enzyme binding and inhibition. For instance, SAR studies on a series of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists led to the identification of a key pharmacophore and significantly improved potency. nih.gov Similarly, SAR studies on pyridazine (B1198779) derivatives as acetylcholinesterase inhibitors have elucidated the impact of structural modifications on inhibitory activity and selectivity. nih.gov These studies guide the rational design of more potent and selective enzyme modulators.

Advanced Materials Science: Pioneering Polymer and Composite Development

The reactivity of the acrylic acid moiety in (Z)-3-(Pyridin-3-yl)acrylic acid makes it a candidate monomer for the development of novel polymers and composite materials. While PubChem notes its potential classification under (meth)acrylates and as a reactive monomer that can polymerize, specific research on polymers derived solely from (Z)-3-(Pyridin-3-yl)acrylic acid is not extensively detailed in the provided results. nih.gov However, related research on pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives demonstrates the potential of incorporating pyridine functionality into polymer backbones. mdpi.comresearchgate.net These copolymers have been synthesized and characterized for potential antimicrobial and fluorescence applications, showcasing the utility of pyridine-containing monomers in creating functional materials. mdpi.comresearchgate.net The synthesis often involves copolymerizing acrylic acid derivatives with other monomers, and subsequent grafting of pyridine-containing moieties. mdpi.comresearchgate.net

Analytical Chemistry Methodologies

The distinct chemical properties of 3-(pyridin-3-yl)acrylic acid and its polymer derivatives have led to their exploration in various analytical chemistry methods.

There is no specific information available in the reviewed scientific literature regarding the application of (Z)-3-(pyridin-3-yl)acrylic acid as a standard in chromatographic separations.

A notable application of poly(trans-3-(3-pyridyl)acrylic acid) is in the development of highly sensitive electrochemical biosensors. These biosensors are utilized for the detection of specific molecules, including DNA and small organic compounds.

DNA Biosensors:

An electrochemical DNA biosensor has been developed using a composite of silver nanoparticles, poly(trans-3-(3-pyridyl)acrylic acid), and multiwalled carbon nanotubes on a glassy carbon electrode. nih.gov In this biosensor, single-stranded DNA probes with a thiol group at the 5' end are covalently linked to the silver nanoparticles. nih.gov The hybridization of this probe with its complementary DNA strand is monitored by measuring the electrochemical signal of an intercalating agent, such as adriamycin, using differential pulse voltammetry. nih.gov

This biosensor demonstrates high sensitivity, with a detection limit in the picomolar range, and excellent selectivity, as it can distinguish between complementary, non-complementary, and mismatched DNA sequences. nih.gov The sensor also exhibits good reproducibility and stability. nih.gov

Small Molecule Detection:

The PPAA-MWCNTs composite membrane has also been effectively used for the simultaneous electrochemical detection of small molecules like catechol and hydroquinone. nih.gov The modified electrode shows excellent electrocatalytic activity towards the oxidation of these molecules, allowing for their selective detection. nih.gov The performance of this sensor in terms of linear range and detection limit is comparable to or better than other reported methods. nih.gov

The table below summarizes the performance of the PPAA-MWCNTs based electrochemical sensor for the detection of catechol and hydroquinone.

| Analyte | Linear Range (mol/L) | Detection Limit (mol/L) |

| Catechol | - | 3.17 x 10⁻⁷ |

| Hydroquinone | - | 2.03 x 10⁻⁷ |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of the Z-isomer of 3-(pyridin-3-yl)acrylic acid presents a considerable challenge, as the E-isomer is typically the thermodynamically more stable and, therefore, more commonly synthesized product. Future research must focus on developing novel and efficient stereoselective synthetic methods to produce the Z-isomer with high purity.

Key areas for exploration include:

Catalytic Alkyne Hydrocarboxylation: Investigating transition-metal-catalyzed reactions that can directly convert 3-ethynylpyridine (B57287) with carbon monoxide and a hydrogen source to selectively form the Z-carboxylic acid.

Advanced Wittig-type Reactions: Designing modified phosphonium (B103445) ylides or Horner-Wadsworth-Emmons reagents that favor the formation of the Z-alkene. This could involve the use of specific solvent systems, low temperatures, or salt additives to control the stereochemical outcome.

Stereoselective Reduction of Ynones: Exploring the partial reduction of 3-(pyridin-3-yl)propiolic acid or its esters using catalysts like Lindlar's catalyst or other poisoned palladium catalysts, which are known to favor the formation of Z-alkenes.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Alkyne Hydrocarboxylation | Atom economy, direct functionalization. | Catalyst selectivity, regioselectivity, and suppression of side reactions. |

| Advanced Wittig-type Reactions | Well-established reaction class, tunable reagents. | Stoichiometric amounts of reagents, separation of byproducts. |

| Stereoselective Reduction of Ynones | High stereoselectivity is achievable. | Catalyst poisoning, over-reduction to the alkane. |

Exploration of New Catalytic Transformations

The presence of a pyridine (B92270) ring, a carboxylic acid group, and a carbon-carbon double bond makes (Z)-3-(pyridin-3-yl)acrylic acid a versatile substrate for a wide range of catalytic transformations. Future studies should aim to exploit these functionalities to synthesize novel and complex molecules.

Promising catalytic explorations include:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the double bond would lead to the synthesis of chiral 3-(pyridin-3-yl)propanoic acids, which are valuable building blocks in medicinal chemistry.

Cross-Coupling Reactions: Utilizing the pyridine ring as a directing group for C-H activation and functionalization at other positions of the ring. This could enable the synthesis of highly substituted pyridine derivatives.

Polymerization Reactions: Investigating the use of (Z)-3-(pyridin-3-yl)acrylic acid as a monomer in polymerization reactions to create novel polymers with unique properties conferred by the pyridinyl and acrylic acid moieties. mdpi.com

Advanced Computational Modeling for Predictable Material Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. Advanced computational modeling will be instrumental in designing materials based on (Z)-3-(pyridin-3-yl)acrylic acid with tailored properties.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectral properties of the molecule. This can aid in understanding its behavior in various chemical environments and in designing new catalysts for its transformation.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different solvents and its interaction with other molecules or surfaces. This is particularly relevant for predicting its self-assembly behavior and its potential use in supramolecular chemistry.

Predictive Modeling of Solid-State Properties: Computational models can predict crystallographic parameters and solid-state packing, which are crucial for designing crystalline materials with specific properties.

Integration into Supramolecular Assemblies for Targeted Functionality

The combination of a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting pyridine nitrogen atom makes (Z)-3-(pyridin-3-yl)acrylic acid an excellent candidate for the construction of well-defined supramolecular assemblies. The Z-configuration could lead to unique packing arrangements and functionalities not accessible with the E-isomer. nih.gov

Future research in this area should explore:

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group can coordinate to metal ions to form extended structures. The Z-isomer may lead to novel topologies and pore structures with potential applications in gas storage, separation, and catalysis.

Self-Assembly into Gels and Liquid Crystals: Investigating the conditions under which (Z)-3-(pyridin-3-yl)acrylic acid can self-assemble into soft materials like gels or liquid crystals. The directionality of the hydrogen bonds and π-π stacking interactions will be crucial in determining the final structure.

Host-Guest Chemistry: The unique shape and electronic properties of the molecule could be exploited for the selective binding of guest molecules within its supramolecular structures.

Investigation of Emerging Photoactive Properties

The conjugated system in (Z)-3-(pyridin-3-yl)acrylic acid suggests that it may possess interesting photoactive properties. The Z-to-E isomerization upon irradiation with light is a key area for investigation, as this photo-switchable behavior can be harnessed in various applications.

Future research on its photoactive properties should include:

Photoisomerization Studies: A detailed investigation of the quantum yield and kinetics of the Z-to-E photoisomerization process in different environments. This could be harnessed for applications such as photolithography or the development of light-responsive materials.

Development of Photo-crosslinkable Polymers: Incorporating (Z)-3-(pyridin-3-yl)acrylic acid into polymers could lead to materials that can be cross-linked upon exposure to light, which is useful for creating patterned surfaces and hydrogels. nih.gov

Exploration in Photopharmacology: The ability to switch between two isomers with potentially different biological activities using light could be a foundation for developing photopharmacological agents, where the activity of a drug can be controlled spatially and temporally with light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.